Ethyl-N,N-dimethylaminosulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4-8-9(6,7)5(2)3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCDERZBBXXCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225997 | |
| Record name | Ethyl-N,N-dimethylaminosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75013-50-2 | |
| Record name | Ethyl-N,N-dimethylaminosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075013502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-N,N-dimethylaminosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL-N,N-DIMETHYLAMINOSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6317RPM4PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl N,n Dimethylaminosulfonate and Analogous Aminosulfonate Esters
Direct Esterification and Transesterification Approaches to Sulfonates
Direct esterification of a sulfonic acid with an alcohol is a fundamental method for forming sulfonate esters. This reaction is typically reversible and requires conditions that drive the equilibrium towards the product, such as the removal of water. youtube.com Transesterification, the conversion of one ester to another by reacting with an alcohol, is also a viable route, particularly when the desired alcohol is more valuable or the corresponding sulfonic acid is difficult to handle. masterorganicchemistry.comyoutube.com
The formation of sulfonate esters through direct esterification is often catalyzed by strong acids. google.com The reaction mechanism involves the protonation of the alcohol by the acid, making it a better leaving group (water). pqri.orgperiodicchemistry.com The rate of sulfonate ester formation is critically dependent on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.comresearchgate.net Studies have shown that for this reaction to proceed, extreme conditions are often necessary, requiring high concentrations of both the sulfonic acid and the alcohol, with minimal water present. enovatia.comresearchgate.netacs.org Weaker acids, such as phosphoric acid, are generally ineffective catalysts for this transformation. enovatia.comacs.org
In transesterification, both acid and base catalysis are effective. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack from the new alcohol. youtube.com
Base-Catalyzed Transesterification: This proceeds via nucleophilic attack of an alkoxide on the ester, forming a tetrahedral intermediate which then eliminates the original alkoxy group. youtube.com This method is often driven to completion by using a large excess of the desired alcohol. youtube.com
Metal-based catalysts are also employed. Ytterbium(III) trifluoromethanesulfonate (B1224126) has been shown to efficiently catalyze the reaction of alcohols with toluenesulfonic acid anhydride. organic-chemistry.org Indium(III) catalysts are effective for the general sulfonylation of alcohols. organic-chemistry.orgeurjchem.com
Table 1: Catalyst Systems for Sulfonate Ester Synthesis
| Catalyst Type | Example | Reaction Type | Reference |
|---|---|---|---|
| Strong Acid | Sulfuric Acid | Esterification | google.com |
| Organocatalyst | 4-Methylpyridine N-oxide | Sulfonylation | organic-chemistry.org |
| Lewis Acid | Ytterbium(III) triflate | Sulfonylation | organic-chemistry.org |
| Lewis Acid | Indium(III) compounds | Sulfonylation | organic-chemistry.orgeurjchem.com |
| Base | Sodium Ethoxide | Transesterification | masterorganicchemistry.com |
The kinetics of sulfonate ester formation indicate that the reaction is slow, but the presence of trace amounts of these compounds can be a concern in processes where sulfonic acids and alcohols are used together. researchgate.net Kinetic models have been developed to help design processes that can control or minimize the formation of these esters where they are considered impurities. acs.org
Optimizing reaction conditions is crucial for maximizing the yield and controlling the stereochemistry of sulfonate ester synthesis. Key parameters include temperature, solvent, and the nature of the reactants and catalysts.
For direct esterification, the removal of water is a primary method to enhance yield, often achieved through azeotropic distillation. youtube.com In the synthesis of L-phenylalanine methyl ester using sulfuric acid as a catalyst, continuously adding and distilling off methanol (B129727) from the reaction mixture significantly improved the yield. google.com
When converting an alcohol to a sulfonate ester using a sulfonyl chloride, the reaction typically proceeds with retention of configuration at the alcohol's stereocenter. youtube.com This is because the alcohol's oxygen atom acts as the nucleophile, and the carbon-oxygen bond of the alcohol is not broken during the reaction. youtube.com This allows for precise stereochemical control, which is a significant advantage over methods that might proceed through carbocation intermediates, where racemization or rearrangement can occur. youtube.com The use of a base, such as pyridine (B92270), is common to neutralize the HCl byproduct. youtube.com
The choice of sulfonylating agent can also influence selectivity, especially in molecules with multiple hydroxyl groups. Bulky sulfonyl chlorides can be used to selectively react with less sterically hindered primary alcohols over secondary alcohols. youtube.com
Precursor-Based Synthesis Strategies for Aminosulfonate Esters
These strategies involve building the target molecule from precursors that already contain either the amine or the sulfonate functionality.
A prevalent and highly effective method for synthesizing aminosulfonate derivatives is through the sulfonylation of an amine. For Ethyl-N,N-dimethylaminosulfonate, this would typically involve the reaction of dimethylamine (B145610) with a suitable ethyl sulfonylating agent or, more commonly, the reaction of N,N-dimethylsulfamoyl chloride with ethanol (B145695).
The general synthesis of sulfonamides by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base is a simple and widely applicable method. eurjchem.com This can be extended to the synthesis of sulfamate (B1201201) esters (a subclass of aminosulfonates). The key precursor, a sulfamoyl chloride, can be prepared and then reacted with an alcohol. For the target compound, N,N-dimethylsulfamoyl chloride would be reacted with ethanol in the presence of a base like triethylamine (B128534) or pyridine to yield this compound.
Alternatively, mixed anhydrides can be used. A carboxylic acid can react with a sulfonyl chloride (like methanesulfonyl chloride or p-toluenesulfonyl chloride) to form a mixed carboxylic-sulfonic anhydride, which then reacts with an amine. highfine.comresearchgate.net This approach is particularly useful in peptide synthesis. researchgate.net
Table 2: Representative Sulfonylation Reactions
| Amine/Alcohol | Sulfonylating Agent | Product Type | Reference |
|---|---|---|---|
| Primary/Secondary Amines | Sulfonyl Chlorides | Sulfonamides | eurjchem.com |
| Alcohols | Sulfonyl Chlorides | Sulfonate Esters | periodicchemistry.comeurjchem.com |
| Amines | Sulfonyl Chlorides (Microwave, Solvent-Free) | Sulfonamides | researchgate.net |
| Alcohols | p-Toluenesulfonic acid anhydride | Alkyl Tosylates | organic-chemistry.org |
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.comimperial.ac.uk The conversion of an alcohol into a sulfonate ester is a classic example of FGI, transforming the poor hydroxyl leaving group into an excellent sulfonate leaving group. periodicchemistry.comvanderbilt.edu This activation is fundamental for subsequent substitution or elimination reactions. periodicchemistry.com
Specific interconversions leading to the aminosulfonate structure can be envisioned through several pathways:
From Sulfites: The oxidation of sulfites can lead to sulfates. While not a direct route to sulfonates, related sulfur-oxidation chemistry is relevant.
From Sulfonyl Hydrazides: Electrochemical methods have been developed to synthesize sulfonic esters from sulfonyl hydrazides by reacting them in alcohol solvents. rsc.org This method involves the formation of sulfonyl radicals as intermediates.
From Arylazo Sulfones: A visible-light-induced multicomponent reaction of arylazo sulfones, a sulfur dioxide surrogate (DABSO), and alcohols can produce sulfonic esters under mild conditions with copper catalysis. nih.gov
These methods highlight the versatility of modern synthetic chemistry in constructing the sulfonate ester functional group from a variety of precursors. imperial.ac.ukub.edu
Advanced Purification and Isolation Techniques in Aminosulfonate Synthesis
The purification and isolation of the final aminosulfonate ester product are critical to ensure high purity. Standard laboratory techniques are often employed, but may need to be optimized for the specific properties of the target compound.
Following a typical synthesis, such as the reaction of a sulfonyl chloride with an alcohol, the crude product is often a mixture containing the desired ester, unreacted starting materials, and byproducts like salts (e.g., triethylammonium (B8662869) chloride). youtube.com A common purification sequence involves:
Washing: The reaction mixture is often washed with water or a mild aqueous base (like sodium carbonate solution) to remove acidic impurities and water-soluble byproducts. youtube.com This is typically performed in a separatory funnel.
Drying: The organic layer containing the ester is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water. youtube.com
Distillation: For volatile esters, fractional distillation is a powerful method for purification, separating the product from less volatile impurities or residual solvents. youtube.com The boiling point of the collected fraction serves as an indicator of purity.
Chromatography: For non-volatile or thermally sensitive compounds, column chromatography on silica (B1680970) gel or alumina (B75360) is the method of choice. The appropriate solvent system (eluent) is selected to achieve separation of the product from impurities.
In pharmaceutical process chemistry, where even trace levels of impurities are a concern, highly sensitive analytical methods are paired with purification strategies to ensure the final product meets stringent specifications. pqri.org
Chromatographic Separations (e.g., Preparative HPLC, Flash Chromatography)
Chromatography is a primary tool for the purification of aminosulfonate esters, leveraging differences in the partitioning of compounds between a stationary phase and a mobile phase.
Flash Chromatography: For laboratory-scale purification, flash chromatography using a silica gel stationary phase is a common and effective method. nih.gov Given that silica gel is acidic, the basic nature of the N,N-dimethylamino group in the target compound can lead to strong interactions, causing peak tailing and potential degradation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-2% v/v), is often added to the eluent to neutralize the acidic sites on the silica. openochem.org
The selection of the mobile phase is determined by the polarity of the target compound, established through thin-layer chromatography (TLC) analysis. mit.edu A typical approach involves a gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent.
Table 1: Representative Flash Chromatography Conditions for Aminosulfonate Ester Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (32-63 µm) |
| Typical Eluent System | Hexane (B92381)/Ethyl Acetate or Dichloromethane (B109758)/Methanol |
| Gradient Example | Start with 100% Hexane, gradually increase to 25% Ethyl Acetate in Hexane. nih.gov |
| Eluent Modifier | 0.5% Triethylamine to prevent peak tailing of basic compounds. |
| Detection | UV lamp (if the compound is UV-active) or staining (e.g., potassium permanganate) |
This table presents generalized conditions; specific ratios and gradients must be optimized for each compound.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, preparative HPLC is the method of choice. ardena.comwelch-us.com It offers higher resolution than flash chromatography and can be scaled from milligram to kilogram quantities. ardena.com
Normal-Phase HPLC: Similar to flash chromatography, this uses a polar stationary phase (like silica) and a non-polar mobile phase.
Reversed-Phase HPLC (RP-HPLC): This is often more suitable for polar and ionizable compounds like aminosulfonate esters. It employs a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. nih.gov To ensure reproducible retention times and good peak shapes for the basic amine and potentially acidic sulfonate impurities, the pH of the mobile phase is controlled using buffers. nih.gov
Supercritical fluid chromatography (SFC) is an alternative technique that uses supercritical CO2 as the primary mobile phase, offering a "greener" and faster option compared to HPLC for some purifications. americanpharmaceuticalreview.com
Recrystallization and Distillation for Compound Purity
Recrystallization: This technique is employed for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. mt.com An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature.
For aminosulfonate esters, which are polar, suitable solvents would typically be polar organic solvents or a mixture of solvents. Finding a single solvent with the desired temperature-solubility profile can be challenging. Therefore, a two-solvent system is often used, where the compound is dissolved in a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is added until turbidity is observed. The solution is then heated to redissolve the solid and cooled slowly to allow for crystal formation.
Table 2: Potential Recrystallization Solvent Systems for Polar Esters
| Solvent System | Type | Rationale |
| Ethanol/Water | Single or Binary | Ethanol dissolves many polar organic molecules, while water can act as an anti-solvent. reddit.com |
| Acetone/n-Hexane | Binary | Acetone serves as the polar "good" solvent, and hexane is a non-polar anti-solvent. rochester.edu |
| Ethyl Acetate/Heptane | Binary | A common mixture for compounds of intermediate polarity. reddit.com |
| Toluene/Methyl tert-butyl ether | Binary | Used for recrystallizing related compounds like methanesulfonic anhydride. wikipedia.org |
This table provides examples of solvent systems often used for polar organic compounds; suitability for a specific aminosulfonate ester requires experimental screening.
Distillation: Distillation is used to purify liquids based on differences in their boiling points. buschvacuum.com For high-boiling or thermally sensitive compounds like this compound, vacuum distillation is necessary. youtube.com By reducing the pressure inside the apparatus, the boiling point of the liquid is significantly lowered, preventing thermal decomposition. buschvacuum.com This method is effective for separating the target ester from non-volatile impurities (like salts) or from more volatile contaminants (like residual solvents or starting materials). The process requires careful control of both temperature and pressure to achieve efficient separation.
Scalable Synthetic Approaches for Industrial and Large-Scale Research Applications
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires methods that are not only high-yielding but also cost-effective, safe, and environmentally sustainable.
The standard laboratory synthesis involves reacting an amine (dimethylamine) with a sulfonating agent (like sulfuryl chloride) to form the N,N-dimethylsulfamoyl chloride precursor, which is then esterified with an alcohol (ethanol). While effective, direct use of reagents like sulfuryl chloride on a large scale poses significant handling and safety challenges.
Industrial approaches often focus on alternative sulfonating agents or different synthetic pathways. One patented scalable method for producing sulfonate esters involves the acidolysis of boron esters. google.comgoogleapis.com This process is described as being safer and more economical for large-scale production.
Table 3: Comparison of Laboratory vs. Potential Industrial Synthetic Routes
| Feature | Laboratory Method (e.g., from Sulfamoyl Chloride) | Industrial Method (e.g., Boron Ester Acidolysis) google.comgoogleapis.com |
| Precursor Synthesis | N,N-dimethylamine + Sulfonylating Agent (e.g., SO2Cl2) | Alcohol + Boric Acid → Boron Ester |
| Esterification Step | N,N-dimethylsulfamoyl chloride + Ethanol + Base | Boron Ester + Sulfonic Acid |
| Key Reagents | Chlorosulfonic acid, Thionyl chloride, Pyridine | Boric Acid, Sulfonic Acid, Toluene |
| Byproducts | Pyridinium hydrochloride, inorganic salts | Boric acid (can be recycled), water |
| Safety/Handling | Highly reactive and corrosive chlorinating agents. | Avoids highly corrosive chlorinating agents; uses more stable intermediates. |
| Scalability | Feasible but requires stringent controls for hazardous reagents. | Designed for large-scale production with high yields (>90%). google.com |
Another industrial strategy involves the direct sulfonation of hydrocarbon feedstocks using agents like sulfur trioxide, followed by neutralization. google.com For a compound like this compound, a scalable route might involve reacting N,N-dimethylamine with a sulfur trioxide complex to form a sulfamic acid intermediate, which is then esterified. Such processes are designed to be continuous or semi-continuous, minimizing manual handling and maximizing throughput. The development of these processes focuses on optimizing reaction conditions (temperature, pressure, stoichiometry) and implementing efficient workup and purification steps, such as continuous liquid-liquid extraction or fractional distillation, to deliver a final product that meets industrial purity specifications.
Mechanistic Investigations of Ethyl N,n Dimethylaminosulfonate Reactivity
Nucleophilic Substitution Pathways Involving the Sulfonate Ester (e.g., SN1, SN2, SNAr)
Sulfonate esters are well-known in organic chemistry for being excellent leaving groups in nucleophilic substitution reactions, comparable in reactivity to halides. This reactivity stems from the ability of the sulfonate group to stabilize the negative charge that develops upon its departure through resonance. The ethyl group of Ethyl-N,N-dimethylaminosulfonate is a primary alkyl group, which generally favors the SN2 pathway over the SN1 pathway due to the relative instability of a primary carbocation and lower steric hindrance.
In a hypothetical SN2 reaction, a nucleophile would attack the α-carbon of the ethyl group, leading to the displacement of the N,N-dimethylaminosulfonate group. The reaction would proceed with an inversion of stereochemistry at the α-carbon, although for an ethyl group, this is not a chiral center.
The SNAr (Nucleophilic Aromatic Substitution) pathway is not applicable to this compound as the sulfonate ester is attached to an aliphatic ethyl group, not an aromatic ring.
Kinetics and Thermodynamics of Substitution Reactions
There is no specific kinetic or thermodynamic data available for the nucleophilic substitution reactions of this compound. For related primary alkyl sulfonates, the rate of SN2 reactions is typically second order, being dependent on the concentration of both the substrate and the nucleophile. The thermodynamics of such reactions would be influenced by the strength of the nucleophile, the stability of the leaving group, and the solvent.
Table 1: Hypothetical Kinetic Parameters for SN2 Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Parameter | Predicted Value/Characteristic |
| Rate Law | Rate = k[CH₃CH₂OSO₂N(CH₃)₂][Nu⁻] |
| Reaction Order | Second-order overall |
| Activation Energy (Ea) | Moderate (typical for SN2) |
| Enthalpy of Reaction (ΔH) | Exothermic for strong nucleophiles |
Note: This table is illustrative and not based on experimental data for the specific compound.
Stereochemical Analysis of Reaction Products
As the ethyl group is achiral, a stereochemical analysis of substitution products is not applicable. For chiral sulfonate esters, SN2 reactions are known to proceed with inversion of configuration at the carbon center.
Proton Transfer Dynamics and Acid-Base Equilibria (e.g., Protonation and Deprotonation studies)
The this compound molecule possesses a basic nitrogen atom within the N,N-dimethylamino group. This nitrogen has a lone pair of electrons and can be protonated by an acid. The sulfuryl group (SO₂) is electron-withdrawing, which would be expected to decrease the basicity of the nitrogen atom compared to a simple tertiary amine like trimethylamine (B31210).
Quantitative Assessment of Acidity and Basicity Parameters
No experimental pKa or pKb values for this compound have been reported in the literature. It is expected that the conjugate acid of this compound would have a pKa value lower than that of the conjugate acid of a typical trialkylamine due to the electron-withdrawing effect of the adjacent sulfonyl group.
Table 2: Estimated Acidity and Basicity of this compound
| Species | Estimated pKa/pKb | Basis of Estimation |
| This compound (as a base) | pKb > 4 | Electron-withdrawing effect of the SO₂ group reducing basicity compared to trimethylamine (pKb ≈ 4.19) |
| Protonated this compound (as an acid) | pKa < 9.8 | Conjugate acid is stronger than that of trimethylamine (pKa ≈ 9.8) |
Note: This table contains estimated values based on chemical principles and not on experimental data.
Influence of Solvent and Medium on Protonation States
The protonation state of this compound would be highly dependent on the pH of the medium. In acidic solutions, the nitrogen atom would exist predominantly in its protonated, cationic form. In neutral or basic solutions, the neutral, unprotonated form would prevail. The choice of solvent would also influence the acid-base equilibria, with polar protic solvents potentially stabilizing the protonated form through hydrogen bonding.
Rearrangement Reactions and Fragmentations
The literature on the rearrangement of sulfamate (B1201201) esters, a class to which this compound belongs, suggests that thermal or catalyzed rearrangements are possible. One common rearrangement for some sulfamate esters is an intramolecular process leading to the formation of a betaine (B1666868). nih.gov For example, heating could potentially induce the migration of the ethyl group from the oxygen to the nitrogen, although this is speculative for this specific compound.
Another potential reaction is fragmentation. Under certain conditions, such as in mass spectrometry, fragmentation could occur. A plausible fragmentation pathway would involve the cleavage of the S-O or S-N bonds.
Intramolecular Rearrangement Mechanisms
Intramolecular rearrangements of sulfamate esters, though not as common as in other classes of organic compounds, can occur under specific conditions, often involving the migration of a group to or from the nitrogen or oxygen atoms of the sulfamoyl moiety. For analogous arylsulfamates, thermal rearrangements to para-sulfonyl anilines have been observed. mdpi.com These reactions are believed to proceed through an intermolecular mechanism involving the release of sulfur trioxide, which then undergoes an electrophilic aromatic substitution. mdpi.com
In the case of alkyl-N,N-dialkylaminosulfonates like this compound, a plausible, though less documented, intramolecular rearrangement could involve a four-centered process. However, studies on the rearrangement of methyl N,N-dimethylsulfamate to its corresponding betaine suggest that the reaction is not exclusively intramolecular. acs.org The presence of "crossed" products when a mixture of sulfamates is heated indicates an intermolecular pathway. acs.org
A proposed, albeit hypothetical, intramolecular rearrangement for this compound could involve a concerted, non-synchronous six-membered cyclic transition state, particularly if a suitable hydrogen acceptor is present within the molecule or the reaction medium. This type of mechanism has been suggested for the thermal decomposition of some carbamates, which share some structural similarities with sulfamates. nih.gov
Table 1: Comparison of Proposed Rearrangement Mechanisms for Sulfamates and Related Compounds
| Compound Type | Proposed Mechanism | Key Intermediates/Transition States | Evidence |
| Arylsulfamates | Intermolecular SEAr | N(sp²)-SO₃ intermediate, Sulfur trioxide | Radiolabeling experiments, Kinetic isotope effects mdpi.com |
| Alkyl N,N-dialkylsulfamates | Intermolecular | Betaine formation, "Crossed" products acs.org | Product analysis from mixed reactant experiments acs.org |
| Carbamates (analogous) | Concerted, non-synchronous six-membered cyclic transition state | Cyclic transition state | Kinetic and stereochemical studies nih.gov |
Thermolytic and Photolytic Decomposition Pathways
Thermolytic Decomposition:
The thermal decomposition of sulfonate and carbamate (B1207046) esters typically proceeds through β-elimination pathways, especially when a β-hydrogen is available. For this compound, thermolysis would likely lead to the formation of ethylene (B1197577), N,N-dimethylsulfamic acid, and subsequently dimethylamine (B145610) and sulfur trioxide upon further decomposition of the acid. nih.gov This pathway is analogous to the gas-phase thermolysis of ethyl N,N-dimethylcarbamate, which yields ethylene, carbon dioxide, and dimethylamine. nih.gov The transition state for such a β-elimination is often described as a concerted, unsymmetrical six-membered ring. nih.gov
The stability of the leaving group and the acidity of the β-hydrogen are critical factors influencing the rate of thermolysis. In the absence of β-hydrogens, or if other pathways are more favorable, homolytic cleavage of the C-O or S-N bonds can occur at higher temperatures, leading to radical intermediates.
Photolytic Decomposition:
The photochemistry of sulfonyl compounds often involves the homolytic cleavage of the C-S or S-O bonds upon absorption of UV light. acs.orgacs.org For this compound, photolysis could initiate through the cleavage of the ethyl C-O bond or the S-N bond.
C-O Bond Cleavage: This would generate an ethoxy radical and an N,N-dimethylaminosulfonyl radical.
S-N Bond Cleavage: This would result in an ethyl sulfonyl radical and a dimethylaminyl radical.
The subsequent reactions of these radical intermediates would lead to a complex mixture of products. For instance, the photolysis of sodium arenesulfonates in aqueous solution leads to both desulfonylation and desulfonation products. acs.org In the solid state, the photolytic decomposition of S-nitroso-N-acetylpenicillamine (SNAP) generates nitric oxide and a stable thiyl radical, which can then react further. nih.gov By analogy, the photolysis of this compound could lead to the formation of stable radical species or undergo further fragmentation.
Table 2: Potential Decomposition Products of this compound
| Decomposition Type | Proposed Pathway | Potential Primary Products |
| Thermolytic | β-Elimination | Ethylene, N,N-Dimethylsulfamic acid |
| Photolytic | C-O Homolytic Cleavage | Ethoxy radical, N,N-Dimethylaminosulfonyl radical |
| Photolytic | S-N Homolytic Cleavage | Ethyl sulfonyl radical, Dimethylaminyl radical |
Advanced Mechanistic Elucidation Techniques
Isotopic Labeling Studies
Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for or against proposed mechanisms. wikipedia.org For this compound, several isotopic labeling strategies could be employed:
Deuterium (B1214612) Labeling: Replacing the ethyl group's β-hydrogens with deuterium (D) would allow for the investigation of the β-elimination pathway in thermolysis. A primary kinetic isotope effect (kH/kD > 1) would support a mechanism where the C-H bond is broken in the rate-determining step. mdpi.com
¹⁸O Labeling: Incorporating an ¹⁸O isotope into the sulfonyl group would help to distinguish between intramolecular and intermolecular rearrangement pathways. In an intermolecular reaction, scrambling of the ¹⁸O label among the products and unreacted starting material would be expected. nih.gov
¹⁵N Labeling: Using ¹⁵N in the dimethylamino group would allow for tracking the nitrogen atom in both rearrangement and decomposition reactions, confirming its final position in the product molecules.
¹³C Labeling: Labeling the ethyl group with ¹³C could help elucidate the fate of the carbon skeleton during photolytic decomposition.
In-situ Spectroscopic Monitoring of Reaction Progress
Real-time monitoring of a reaction provides invaluable kinetic data and can help identify transient intermediates. mdpi.com Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly useful for this purpose. rsc.org
For the study of this compound reactivity:
In-situ FTIR/Raman: These techniques could monitor the disappearance of the characteristic S=O stretching vibrations of the starting material and the appearance of new bands corresponding to products like ethylene or the N-H stretch of dimethylamine during thermolysis. rsc.org Changes in the vibrational spectra can provide information on the reaction kinetics and the presence of any long-lived intermediates. mdpi.com
In-situ NMR: For slower reactions, in-situ NMR spectroscopy can provide detailed structural information on all species present in the reaction mixture over time, allowing for the direct observation of intermediates and the determination of reaction rates.
The application of these in-situ techniques has been demonstrated in the study of particle formation under solvothermal conditions and the analysis of surface functional groups on biochar, highlighting their power in elucidating complex reaction mechanisms. mdpi.comrsc.org
Analysis of Reaction Intermediates
The direct detection and characterization of reaction intermediates are crucial for confirming a proposed mechanism. For the reactions of this compound, several techniques could be employed to analyze potential intermediates:
Trapping Experiments: Reactive intermediates, such as radicals or sulfenes, can be "trapped" by adding a scavenger to the reaction mixture. For example, radical intermediates formed during photolysis could be trapped by radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO).
Flash Photolysis: This technique allows for the generation of high concentrations of short-lived intermediates, such as radicals, which can then be detected and characterized by time-resolved spectroscopy. acs.org
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify ionic intermediates in solution.
Studies on the solvolysis of N,N-dimethylsulfamoyl chloride, a close analog, have utilized techniques like the extended Grunwald-Winstein equation to infer the nature of the transition state, suggesting an Sₙ2 pathway rather than one involving a discrete intermediate. nih.gov This highlights the importance of kinetic analysis in addition to direct observation for understanding reaction mechanisms.
Advanced Spectroscopic and Structural Elucidation of Aminosulfonate Esters
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural and quantitative analysis of organic molecules like Ethyl-N,N-dimethylaminosulfonate.
Interactive Table: Expected 1H and 13C NMR Chemical Shifts for this compound
| Atom | 1H Chemical Shift (ppm, predicted) | 13C Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz) |
| CH3 (ethyl) | 1.3 | 14 | Triplet | 7.1 |
| CH2 (ethyl) | 4.1 | 65 | Quartet | 7.1 |
| N(CH3)2 | 2.8 | 37 | Singlet | N/A |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance or the concentration of a component in a mixture without the need for identical reference standards. researchgate.netox.ac.uknih.gov The principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal. ox.ac.uk For this compound, a known amount of an internal standard with a well-resolved signal would be added to a precisely weighed sample. By comparing the integral of a specific proton signal of the analyte (e.g., the N-methyl protons) to the integral of a known proton signal of the internal standard, the absolute purity or concentration can be calculated. ox.ac.uknih.gov This technique is recognized for its universality and can often provide more accurate purity assessments than chromatographic methods. nih.govnih.gov
Dynamic NMR (DNMR) is employed to study the kinetics of processes that cause conformational changes in molecules, such as bond rotations. researchgate.net In this compound, rotation around the S-N bond might be restricted, potentially leading to distinct NMR signals for the two N-methyl groups at low temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single peak. By analyzing the line shapes of the NMR signals at different temperatures, the energy barrier for this rotational process can be determined. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses. nih.gov For this compound (C4H11NO2S), HRMS would confirm its molecular formula by providing an exact mass that matches the theoretical value.
Interactive Table: Theoretical vs. Measured Mass for this compound
| Formula | Theoretical Monoisotopic Mass (Da) | Measured Mass (Da, hypothetical) | Mass Error (ppm, hypothetical) |
| C4H11NO2S | 137.0510 | 137.0512 | 1.46 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where ions are fragmented and the resulting fragment ions are analyzed. nih.govnih.govmdpi.com In an MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govnih.gov The fragmentation pathways of sulfonamides often involve cleavage of the S-N bond and the S-O bond, providing valuable structural information. nih.gov
Interactive Table: Predicted Fragmentation Pattern of this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z, predicted) | Neutral Loss (Da) | Proposed Fragment Structure |
| 138.0583 [M+H]+ | 94.0658 | 44.00 | [M+H - SO2]+ |
| 138.0583 [M+H]+ | 79.9568 | 58.10 | [M+H - C2H5N(CH3)]+ |
| 138.0583 [M+H]+ | 60.0808 | 77.98 | [M+H - C2H5OSO]+ |
Note: The predicted fragmentation is based on common fragmentation patterns of related compounds. Actual fragmentation may vary depending on the ionization method and collision energy.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. periodicchemistry.comrsc.org When coupled with mass spectrometry, it provides an additional dimension of separation, enabling the differentiation of isomers (compounds with the same mass) that cannot be distinguished by MS alone. periodicchemistry.com
For the analysis of sulfonate esters, IMS-MS is particularly valuable. Sulfonate esters can have isomers such as sulfite (B76179) esters and sulfones, which may not be distinguishable by mass alone. nih.gov The different shapes and charge distributions of these isomers lead to different drift times in the ion mobility cell, allowing for their separation and individual identification. rsc.orgnih.gov
IMS-MS can separate:
Structural Isomers: e.g., distinguishing a sulfonate ester from a sulfite ester. nih.gov
Conformational Isomers (Conformers): Providing information on the different shapes a single molecule can adopt in the gas phase. periodicchemistry.com
This technique is crucial for impurity profiling in pharmaceuticals, where even small amounts of potentially mutagenic isomers like sulfonate esters must be identified and quantified. nih.gov
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the gold standard for determining the arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and crystal packing.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule. nih.gov By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is generated that can be mathematically reconstructed into a three-dimensional model of the atomic arrangement. nih.gov
For a hypothetical crystal of an aminosulfonate ester, SC-XRD would determine:
The precise geometry around the tetrahedral sulfur atom.
The bond lengths of S=O, S-O, and S-N bonds. For instance, in related aminosulfonic acids, S-O bond lengths can vary, reflecting the nature of the bonding. Current time information in Bangalore, IN.
The conformation of the ethyl group and the dimethylamino group.
The intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate how the molecules pack together in the crystal lattice. Current time information in Bangalore, IN.
Table 1: Representative Crystallographic Data for a Related Aminosulfonic Acid Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | Current time information in Bangalore, IN. |
| Space Group | Iba2 | Current time information in Bangalore, IN. |
| a (Å) | 8.8405(6) | Current time information in Bangalore, IN. |
| b (Å) | 20.6348(12) | Current time information in Bangalore, IN. |
| c (Å) | 8.0433(7) | Current time information in Bangalore, IN. |
| Volume (ų) | 1467.27(18) | Current time information in Bangalore, IN. |
Data for N-methylaminomethanesulfonic acid, a related compound.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing a "fingerprint" of its crystalline phase(s). nih.gov It is essential for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.govyoutube.com Different polymorphs can have different physical properties, such as solubility and stability.
PXRD analysis of an aminosulfonate ester would be used to:
Identify the specific crystalline form of a bulk sample.
Detect the presence of different polymorphs or impurities. nih.gov
Monitor phase transformations that may occur due to changes in temperature, humidity, or pressure. nih.gov
The PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), where the position and intensity of the peaks are characteristic of a particular crystal structure. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. manchester.ac.ukchemicalbook.com They are excellent for identifying functional groups, as each group absorbs light at a characteristic frequency.
For this compound, the key vibrational modes would include:
S=O Stretching: Strong absorptions in the IR spectrum, typically in the 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) regions. These are characteristic of the sulfonyl group.
S-O-C Stretching: Found in the fingerprint region, typically around 1000-800 cm⁻¹.
C-H Stretching: Aliphatic C-H stretches from the ethyl and methyl groups would appear around 2850-3000 cm⁻¹.
C-N Stretching: Associated with the dimethylamino group, typically seen in the 1250-1020 cm⁻¹ range.
Table 2: Expected Vibrational Frequencies for Aminosulfonate Esters
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| SO₂ | Asymmetric Stretch | 1350 - 1400 |
| SO₂ | Symmetric Stretch | 1150 - 1200 |
| S-O | Ester Stretch | 1000 - 800 |
| C-H | Aliphatic Stretch | 2850 - 3000 |
Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds and can be performed in aqueous solutions with minimal interference. manchester.ac.ukontosight.ai The combination of IR and Raman provides a more complete picture of the molecule's vibrational framework. chemicalbook.com
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are only applicable to chiral molecules (molecules that are non-superimposable on their mirror images). nih.gov
This compound itself is an achiral molecule and would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example by using a chiral alcohol like (R)- or (S)-2-butanol instead of ethanol (B145695) to form the ester, then chiroptical spectroscopy would be essential.
For such a chiral derivative, CD spectroscopy could be used to:
Determine Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.
Assign Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute (R/S) configuration of the chiral center can often be determined. pqri.org Studies on chiral ionic liquids based on sulfonate structures have demonstrated the utility of these techniques in distinguishing between stereoisomers. nih.govresearchgate.net
Theoretical and Computational Chemistry Approaches to Ethyl N,n Dimethylaminosulfonate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic distribution within a molecule, which governs its geometry, energy, and chemical reactivity.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the equilibrium geometry of molecules like Ethyl-N,N-dimethylaminosulfonate. A typical DFT calculation would start with an approximate structure and systematically adjust the atomic positions to find the arrangement with the lowest possible energy. This process, known as geometry optimization, yields precise predictions of bond lengths, bond angles, and dihedral angles.
For instance, a DFT calculation using a common functional like B3LYP with a basis set such as 6-31G(d,p) would provide the optimized 3D coordinates of all atoms in the molecule. arxiv.org From this optimized structure, one can explore the molecule's energy landscape. This involves mapping how the energy of the molecule changes as its geometry is altered. These landscapes reveal the energies of different conformers (different spatial arrangements of the atoms) and the energy barriers for rotation around single bonds, such as the C-S or S-N bonds. Identifying the lowest energy conformer is crucial as it represents the most stable form of the molecule.
Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization
| Parameter | Hypothetical Calculated Value |
| C-S Bond Length | 1.80 Å |
| S-N Bond Length | 1.65 Å |
| S=O Bond Length | 1.45 Å |
| C-S-N Bond Angle | 105.0° |
| O=S=O Bond Angle | 120.0° |
| Dihedral Angle (C-S-N-C) | 75.0° |
| Note: These values are illustrative for this compound and represent typical data obtained from DFT calculations. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using parameters derived from experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer higher accuracy for electronic energies.
These high-accuracy calculations are particularly valuable for benchmarking DFT results and for calculating properties where electron correlation effects are critical. For a molecule like this compound, ab initio methods could be used to obtain a very precise energy difference between conformers or to accurately compute the energy of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net
Quantum chemistry is instrumental in predicting spectroscopic data, which aids in the interpretation of experimental spectra. For this compound, these methods can predict:
Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the frequencies of vibrational modes (stretching, bending, rocking). These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. While there might be a systematic deviation from experimental values, a scaling factor is often applied to achieve excellent agreement. nist.gov
NMR Chemical Shifts: It is possible to compute the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹⁵N), which can then be converted into the NMR chemical shifts observed in experiments. This is invaluable for assigning peaks in complex spectra to specific atoms in the molecule.
Electronic Transitions: Time-Dependent DFT (TD-DFT) can predict the energies of electronic excitations, which correspond to the absorption of UV-Visible light. This helps in understanding the molecule's color (or lack thereof) and its photostability. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations treat atoms as classical particles interacting through a set of potential energy functions known as a force field.
The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are ideal for studying these effects by placing the molecule of interest (solute) in a box filled with explicit solvent molecules (e.g., water, ethanol). The simulation then tracks the interactions and movements of all molecules.
For this compound, MD simulations could reveal:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute. For instance, the polar sulfonate group would be expected to form strong interactions with polar solvent molecules like water.
Conformational Preferences in Solution: The presence of a solvent can alter the relative energies of different conformers, potentially stabilizing a different shape than what is preferred in the gas phase.
Diffusion and Transport Properties: MD can be used to calculate the diffusion coefficient of the molecule in a given solvent, which is a measure of its mobility. nih.gov
In a condensed phase (liquid or solid), molecules of this compound will interact with each other through non-covalent forces such as dipole-dipole interactions and van der Waals forces. MD simulations can model the aggregation of multiple molecules, showing how they pack together and what types of intermolecular interactions are most significant. rsc.org
Furthermore, the Molecular Electrostatic Potential (MEP) map, which can be calculated using quantum mechanics, provides a visual guide to these interactions. The MEP maps the electrostatic potential onto the electron density surface of the molecule, using color to denote regions of positive (electron-poor) and negative (electron-rich) potential. researchgate.netuni-muenchen.de For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonate group and positive potential near the ethyl and methyl hydrogen atoms, indicating the primary sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Computational Reaction Pathway Mapping and Transition State Analysis of this compound
The elucidation of reaction mechanisms for compounds like this compound is greatly enhanced by computational chemistry. By mapping reaction pathways and analyzing transition states, a deeper understanding of the kinetic and thermodynamic factors governing its chemical transformations can be achieved. Theoretical studies on related sulfamate (B1201201) compounds, such as aryl and N-alkyl sulfamates, provide a foundational framework for predicting the behavior of this compound.
Computational investigations into the hydrolysis of sulfamates have revealed a divergence in reaction mechanisms depending on the molecular structure. For instance, theoretical studies on aryl sulfamate monoanions suggest a preference for an SN1-type mechanism. uq.edu.auresearchgate.net This pathway involves the formation of a sulfonylamine (SO₂NH) intermediate, which is notably more stable than the analogous SO₃ intermediate in sulfate (B86663) hydrolysis. uq.edu.auresearchgate.netacs.org In contrast, aryl sulfate monoanions tend to undergo hydrolysis via an SN2 mechanism. uq.edu.auresearchgate.netacs.org Given that this compound is an N,N-dialkyl O-aryl sulfamate, its hydrolysis mechanism may differ from that of N-monosubstituted sulfamates. The absence of a proton on the nitrogen atom in N,N-dialkyl O-aryl sulfamates prevents a proton-in-flight mechanism, which has been shown to accelerate the hydrolysis of N-monosubstituted O-aryl sulfamates by a factor of 10¹¹ relative to their N,N-dialkyl counterparts. researchgate.net
The computational modeling of these reactions often employs high-level quantum mechanical methods. A common approach involves geometry optimization and frequency calculations using density functional theory (DFT), for example, with the B3LYP functional, followed by higher-accuracy single-point energy calculations using methods like SCS-MP2 (Spin-Component Scaled Møller-Plesset second-order perturbation theory). uq.edu.auresearchgate.netacs.org This combined approach provides a robust estimation of the energies of reactants, products, intermediates, and transition states.
Activation Energy Barriers and Reaction Rate Predictions
A key outcome of computational reaction pathway mapping is the determination of activation energy barriers (ΔG‡). These barriers are crucial for predicting reaction rates using transition state theory (TST). wikipedia.org The Eyring equation, a cornerstone of TST, directly relates the rate constant of a reaction to the Gibbs free energy of activation. acs.org
For the hydrolysis of sulfamates, computational studies have provided valuable insights into these energy barriers. For example, in the enzyme-catalyzed hydrolysis of aryl sulfates, a Brønsted analysis revealed a βLG value of -0.86 ± 0.23, which is consistent with an SN2 mechanism at the sulfur atom. uq.edu.auacs.org This value is significantly smaller than that for the uncatalyzed hydrolysis (βLG = -1.81), indicating a different charge distribution in the transition state. uq.edu.auacs.org For the hydrolysis of N-neopentyl sulfamate, a rate constant of 10⁻¹⁶ s⁻¹ was calculated for water attack on the N-protonated species at pH 7 and 25 °C. acs.org
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate Constant (s⁻¹) |
|---|---|---|---|
| Aryl Sulfamate (SN1-like) | SCS-MP2//B3LYP | ~26 | Slow |
| N-Alkyl Sulfamate (acid-catalyzed) | Eyring Equation from experimental data | Not explicitly calculated | 10⁻¹⁶ (at pH 7, 25°C) |
Influence of Catalysts and Solvents on Reaction Pathways
Catalysts and solvents can significantly alter the reaction pathways and rates of sulfamate hydrolysis. Enzymes, for instance, can provide enormous rate enhancements. Sulfatases, which catalyze the hydrolysis of sulfate esters, can also be inactivated by aryl sulfamates. uq.edu.auresearchgate.netacs.org Computational studies have been instrumental in understanding the mechanism of this inactivation, suggesting that an imine N-sulfate derived from a formylglycine residue in the enzyme's active site is the most likely irreversible adduct. uq.edu.auresearchgate.netacs.org The catalytic rate enhancement for a sulfamidase acting on an N-alkyl sulfamate has been estimated to be as high as 10¹⁶-fold. acs.org
Solvents play a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states. youtube.com For reactions involving charged species, such as the hydrolysis of sulfamates, polar protic solvents are expected to have a significant effect. youtube.com Computational models can account for solvent effects through either implicit continuum models or explicit solvent molecules. The choice of solvent can influence whether a reaction proceeds via an SN1 or SN2 pathway. researchgate.net For example, polar protic solvents can stabilize the carbocation intermediate in an SN1 reaction, thereby lowering the activation energy. youtube.com In the context of this compound, the polarity and proticity of the solvent would be critical factors in determining its reactivity and the predominant reaction mechanism.
Machine Learning and Artificial Intelligence in Predicting Aminosulfonate Properties and Reactivity
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling rapid and accurate prediction of molecular properties and reaction outcomes. medium.comscite.ai While specific ML models for this compound are not yet prevalent, the general methodologies are highly applicable to this class of compounds.
ML models, particularly graph neural networks (GNNs), are well-suited for predicting molecular properties directly from the chemical structure. researchgate.net These models can be trained on large datasets of known compounds to learn the complex relationships between structure and properties such as solubility, toxicity, and reactivity. For aminosulfonates, an ML model could be developed to predict key properties based on a dataset of related compounds.
In the realm of reactivity, ML is being used to predict reaction outcomes, identify potential byproducts, and even suggest optimal reaction conditions. nih.gov For instance, models can be trained to predict the likelihood of a particular reaction occurring and its yield under different solvents and temperatures. rsc.org An MIT-developed model has shown the ability to predict the "point of no return" in a reaction—the transition state—much faster than traditional quantum chemistry methods. medium.com Such a model could be applied to the reactions of this compound to rapidly screen for potential transformations and their feasibility.
The development of these predictive models often involves the following steps:
Data Curation: Assembling a large and diverse dataset of molecules with their known properties or reactions.
Featurization: Converting the molecular structures into a machine-readable format, such as molecular fingerprints or graph representations.
Model Training: Using the curated dataset to train an ML algorithm, such as a neural network or a random forest model.
Validation and Prediction: Evaluating the model's performance on a separate test set and then using it to predict the properties or reactivity of new, unseen molecules.
The following table outlines potential applications of ML in the study of this compound.
| ML Application | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|
| Property Prediction | Molecular structure of this compound | Solubility, boiling point, toxicity | Accelerated material characterization |
| Reactivity Prediction | Reactants, reagents, and solvent conditions | Major products, byproducts, and reaction yield | Efficient reaction design and optimization |
| Mechanism Elucidation | Reactant and product structures | Plausible reaction pathways and transition state geometries | Deeper understanding of chemical transformations |
As more experimental and computational data on aminosulfonates become available, the accuracy and applicability of these ML models will continue to improve, paving the way for in silico design and discovery of new compounds and reactions.
As a Reagent in Alkylation and Sulfonylation Reactions
The utility of a reagent in synthetic organic chemistry is often defined by its ability to reliably transfer a specific functional group to a substrate molecule. The structure of this compound suggests potential, though not commonly exploited, roles as both an ethylating and a sulfonylating agent.
Selective Introduction of Ethyl Groups
This compound possesses an ethyl group attached to a sulfamate ester oxygen. In principle, this molecule could act as an ethylating agent, transferring an ethyl group to a nucleophile. This reactivity is analogous to that of other alkylating agents like dimethyl sulfate, which is widely used for methylation. wikipedia.org In such a reaction, the N,N-dimethylsulfamate anion would serve as the leaving group.
However, a review of scientific literature indicates that the use of this compound as a primary reagent for ethylation is not a widely documented or common practice. Synthetic chemists typically employ more conventional ethylating agents, such as ethyl iodide, ethyl bromide, or ethyl triflate, which offer higher reactivity and more predictable outcomes.
Utility as a Sulfonylating Agent for Various Substrates
The transfer of the N,N-dimethylaminosulfonyl group (-SO2N(CH3)2) to a substrate is another potential synthetic application. This transformation would classify the compound as a sulfonylating agent. Generally, such reactions proceed via the attack of a nucleophile on the sulfur atom, with the concurrent departure of a leaving group. In the case of this compound, the leaving group would be the ethoxide ion (EtO-).
This pathway is not chemically favorable under standard conditions. The ethoxide ion is a relatively poor leaving group compared to the chloride ion found in more conventional sulfonylating reagents like N,N-dimethylsulfamoyl chloride. Consequently, the use of this compound as a sulfonylating agent is not established in organic synthesis.
Role in Protecting Group Chemistry
Protecting group chemistry is a fundamental strategy in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org The N,N-dimethylsulfamoyl group, which could theoretically be installed using a derivative of this compound, has characteristics that suggest its potential use as a protecting group.
Development of Labile and Stable Protecting Groups
The stability of a protecting group is a critical factor; it must be robust enough to withstand a range of reaction conditions but be removable when desired. cem.com Sulfonamide-based groups, such as the tosyl (Ts) group, are known for their high stability and are frequently used to protect amines. nih.gov These groups are typically resistant to acidic conditions and many oxidizing and reducing agents, but require harsh conditions, such as strong acids or reducing agents (e.g., sodium in liquid ammonia), for removal. nih.gov
By analogy, the N,N-dimethylsulfamoyl group, when attached to an alcohol or phenol (B47542) (forming a sulfamate ester), would be expected to exhibit significant stability. Research on related aryl O-sulfamates that have been N-protected (on the sulfamate nitrogen) shows that the core sulfamate structure is stable to bases, nucleophiles, and various oxidizing and reducing agents. rsc.org This suggests that the N,N-dimethylsulfamoyl group would be a stable protecting group. Its lability would be dependent on developing specific deprotection conditions, which for related N-protected sulfamates involves strong acids like trifluoroacetic acid. rsc.org
Illustrative Stability of Related Sulfonyl Protecting Groups
| Protecting Group | Functional Group Protected | Common Deprotection Conditions | Stability Profile |
|---|---|---|---|
| Tosyl (Ts) | Alcohols, Amines | Strong Acid (HBr, H2SO4), Na/NH3 | Stable to weak acids, bases, oxidation |
| Mesyl (Ms) | Alcohols | Strong Base (NaOH), Na/NH3 | Stable to acids, oxidation |
| Nosyl (Ns) | Amines | Thiophenol, soft nucleophiles | Labile to specific nucleophiles |
| (2,4-Dimethoxybenzyl)-protected Sulfamate | Sulfamate (NH) | Trifluoroacetic Acid (TFA) | Stable to bases, nucleophiles, redox agents rsc.org |
Orthogonal Deprotection Strategies
Orthogonal deprotection is a powerful strategy that allows for the selective removal of one protecting group in a molecule that contains multiple, different protecting groups. nih.gov This is achieved by choosing groups that are removed under mutually exclusive conditions (e.g., one is acid-labile, one is base-labile, and another is removed by hydrogenolysis). wikipedia.org
The stability profile of the N,N-dimethylsulfamoyl group suggests its potential utility in orthogonal schemes. For instance, if the group is indeed stable to bases but removable by a specific set of acidic or reductive conditions not affecting other groups, it could be used orthogonally. A study on N-protected sulfamates demonstrated that 2,4-dimethoxybenzyl groups on the sulfamate nitrogen could be removed with trifluoroacetic acid while the core sulfamate remained intact and stable to basic conditions. rsc.org This demonstrates the principle of orthogonality within sulfamate chemistry. A hypothetical orthogonal strategy could involve a molecule bearing an acid-labile tert-butyldimethylsilyl (TBDMS) ether, a base-labile fluorenylmethoxycarbonyl (Fmoc) carbamate (B1207046), and a stable N,N-dimethylsulfamoyl-protected alcohol. The Fmoc group could be removed with piperidine, and the TBDMS group with fluoride (B91410) ion or acid, all while the N,N-dimethylsulfamoyl group remains, to be removed at a later stage. wikipedia.org
Building Block for Complex Organic Molecule Synthesis
The incorporation of an entire molecule as a "building block" into a larger, more complex structure is a common strategy in synthesis. This requires the building block to have suitable reactive handles that allow it to be connected to other molecules. Based on available literature, this compound is not commonly employed as a foundational building block in the synthesis of complex organic molecules. Its limited and specific reactivity profile makes it less versatile for this purpose compared to other bifunctional or more complex starting materials.
Applications and Synthetic Utility of this compound in Organic Synthesis
The utility of sulfonate derivatives in organic chemistry is extensive and varied. Within this class of compounds, this compound, while a specific entity, represents a structural motif—the aminosulfonate—that finds application in several areas of synthetic and analytical chemistry. This article explores the roles of this and structurally related compounds in the formation of carbon-nitrogen bonds, the construction of heterocyclic systems, catalytic applications, and analytical derivatization strategies.
1 Formation of Carbon-Nitrogen Bonds (e.g., amination reactions)
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for the creation of pharmaceuticals, agrochemicals, and materials. tcichemicals.comresearchgate.netresearchgate.net While direct amination reactions using this compound are not extensively documented, the broader class of sulfonamides, to which it belongs, plays a critical role in C-N bond formation. Sulfonamides are often used as precursors to amines in methods like the Fukuyama amine synthesis. In these reactions, a sulfonamide is alkylated or arylated, followed by the removal of the sulfonyl protecting group to yield the desired amine. This two-step process allows for the formation of C-N bonds under controlled conditions.
Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a major strategy for C-N bond formation, typically involving the coupling of an amine with an aryl halide. tcichemicals.com The development of electro-oxidative C-N cross-coupling reactions is an emerging area of interest. tcichemicals.com Furthermore, cobalt- and nickel-catalyzed reactions have been developed for the oxidative C-H/N-H coupling to synthesize complex amines, often using a directing group to achieve high regioselectivity. thieme-connect.de
2 Construction of Heterocyclic Systems (if applicable to specific reaction types)
Heterocyclic compounds are integral to medicinal chemistry and materials science. researchgate.netbeilstein-journals.org The aminosulfonate moiety is a key structural feature in various biologically active heterocyclic systems. N-sulfonyl amidines, for instance, are important building blocks in organic synthesis and are found in molecules with diverse pharmaceutical properties. researchgate.netbeilstein-journals.org
The synthesis of these heterocycles can be achieved through various methods. One common approach involves the reaction of heterocyclic thioamides with sulfonyl azides to produce N-sulfonyl amidines. This method has been successfully applied to create N-sulfonyl amidines bearing 1,2,3-triazole, isoxazole, and thiazole (B1198619) rings. researchgate.netbeilstein-journals.org For example, the reaction of 1-aryl-1,2,3-triazole-4-carbothioamides with azides can lead to a Dimroth rearrangement, forming 1-unsubstituted 5-arylamino-1,2,3-triazole-4-N-sulfonylcarbimidamides. researchgate.netbeilstein-journals.org These synthetic strategies highlight the utility of sulfonyl-containing reagents in constructing complex heterocyclic frameworks. Additionally, methods have been devised for synthesizing nitrogen-containing heterocycles like furazan, furoxan, and various oxadiazoles, which serve as precursors for high-density polynitrogen materials. zioc.ru
Emerging Research Directions and Future Perspectives in Aminosulfonate Chemistry
Development of Green and Sustainable Synthetic Routes for Aminosulfonates
The synthesis of aminosulfonates and their derivatives, such as sulfonamides, has historically relied on methods that often involve hazardous reagents and generate significant waste. The modern emphasis on green chemistry has spurred the development of more environmentally benign and sustainable synthetic protocols.
Key Developments:
Water as a Benign Solvent: Researchers are increasingly exploring the use of water as a solvent for sulfonamide synthesis, minimizing the reliance on volatile and often toxic organic solvents like dichloromethane (B109758) and DMF. researchgate.net
Catalyst-Free and Metal-Free Syntheses: Innovations include catalyst-free methods for producing N-sulfonylimines, crucial intermediates, by using reusable dehydrating agents like neutral Al2O3. researchwithrutgers.com Furthermore, metal-free processes for synthesizing sulfonylureas from sulfonamides and amides in green solvents have been developed, proceeding efficiently at room temperature. nist.gov
Alternative Reagent Strategies: To circumvent the use of hazardous reagents like sulfonyl chlorides and phosgene, new one-pot synthesis strategies are being devised. researchgate.netnist.gov One such approach involves the copper-catalyzed synthesis of sulfonamides from triarylbismuthines, Na2S2O5, and nitro compounds in a deep eutectic solvent (DES). researchgate.net Another innovative one-pot, three-component reaction utilizes nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite to produce sulfonamides without the need for metal catalysts. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound assistance has been shown to accelerate reactions and improve yields in the synthesis of arylsulfonamide derivatives, often in greener solvent systems like water. nih.gov
These advancements are paving the way for the production of aminosulfonates, including Ethyl-N,N-dimethylaminosulfonate, through processes that are not only more efficient but also have a significantly lower environmental footprint.
Table 1: Comparison of Traditional vs. Green Synthetic Routes for Aminosulfonate Derivatives
| Feature | Traditional Synthetic Routes | Emerging Green Synthetic Routes |
| Solvents | Often rely on chlorinated and volatile organic solvents (e.g., DCM, DMF). researchgate.net | Utilization of water, deep eutectic solvents (DES), or solvent-free conditions. researchgate.netnist.gov |
| Catalysts | May involve heavy metal catalysts with leaching and toxicity concerns. | Employ metal-free catalysts, reusable solid catalysts (e.g., Al2O3), or are catalyst-free. researchwithrutgers.comnist.gov |
| Reagents | Frequently use hazardous and moisture-sensitive reagents like sulfonyl chlorides and phosgene. researchgate.netnist.gov | Utilize safer and more stable starting materials like sulfonic acids, their salts, or employ one-pot strategies with less hazardous reagents. researchgate.net |
| Energy Input | Often require prolonged heating under reflux. | Can be accelerated by microwave irradiation or ultrasound, leading to shorter reaction times and reduced energy consumption. nih.gov |
| Waste Generation | Tend to produce more by-products and waste, requiring extensive purification. | Designed for higher atom economy and generate less waste, with simpler work-up procedures. nist.gov |
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond their traditional roles, researchers are uncovering novel reactivity patterns and transformations for aminosulfonates and related sulfur-containing compounds. These explorations are expanding the synthetic chemist's toolbox and enabling the construction of complex molecular architectures.
Key Research Highlights:
Direct C-H Functionalization: While not yet specifically documented for this compound, the broader field is moving towards the direct functionalization of C-H bonds to install sulfonyl groups, a highly atom-economical approach.
Novel Coupling Chemistries: New palladium-catalyzed coupling reactions of aryl iodides with a sulfur dioxide surrogate (DABSO) allow for the formation of aryl ammonium (B1175870) sulfinates. These intermediates can be readily converted to a wide array of sulfonamides in a one-pot process.
Radical-Mediated Reactions: Visible-light-mediated reactions are being harnessed to achieve novel transformations. For instance, the ethylation of vinylsulfonamides with alkyl iodides provides access to diverse C(sp³)-sulfonamide skeletons.
Synthesis of Chiral Sulfur Compounds: A groundbreaking synergistic nickel/copper dual-catalytic system has been developed for the asymmetric synthesis of S-propargyl sulfinamides, which feature a stereogenic sulfur(IV) center. This method demonstrates exceptional control over chirality at the sulfur atom.
These advancements suggest that the reactivity of the sulfonate group in compounds like this compound could be harnessed in yet-to-be-discovered transformations, leading to novel molecular entities with unique properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of aminosulfonate synthesis with flow chemistry and automated platforms represents a paradigm shift in the production of these compounds, particularly in the context of pharmaceutical and medicinal chemistry.
Advantages of Flow Chemistry:
Enhanced Safety and Scalability: Flow reactors offer superior control over reaction parameters such as temperature and pressure, allowing for the safe handling of hazardous reagents and highly exothermic reactions. This also facilitates easier and more reliable scaling from laboratory to industrial production.
Increased Efficiency and Purity: The precise control over mixing and residence time in flow systems often leads to higher yields and purities of the final products, sometimes eliminating the need for extensive purification. ontosight.ai A fully automated two-step flow-through process has been successfully used to prepare a 48-member library of secondary sulfonamides in good yields and high purity. ontosight.ai
Rapid Reaction Optimization: Automated flow platforms enable high-throughput screening of reaction conditions, significantly accelerating the optimization process for the synthesis of new aminosulfonate derivatives.
While the application of flow chemistry specifically to the synthesis of this compound is not yet widely reported, the successful automated synthesis of sulfonamide libraries demonstrates the immense potential of this technology for the rapid and efficient production of a wide range of aminosulfonates. ontosight.ai
Table 2: Benefits of Flow Chemistry in Aminosulfonate Synthesis
| Benefit | Description |
| Improved Safety | Better management of reaction exotherms and containment of hazardous materials. |
| Enhanced Control | Precise manipulation of temperature, pressure, and stoichiometry, leading to more consistent product quality. |
| Rapid Optimization | Automated systems allow for quick screening of a wide range of reaction parameters. |
| Scalability | Seamless transition from lab-scale synthesis to pilot and manufacturing scales. |
| Higher Purity | Often results in cleaner reaction profiles and reduces the need for complex purification steps. ontosight.ai |
Advanced Material Science Applications of Aminosulfonate Derivatives (e.g., in polymer chemistry or membrane science)
The unique properties of the aminosulfonate functional group are being increasingly exploited in the field of materials science. The introduction of such moieties into polymers can impart desirable characteristics, leading to the development of advanced materials with specialized applications.
Current and Potential Applications:
Functional Polymers: The amine and sulfonate groups can be incorporated into polymer backbones or as side chains to create functional polymers. For example, polymers containing amine functionalities are used for surface modification, as crosslinking agents, and in drug delivery systems.
Affinity Membranes: Polysulfone, a high-performance polymer, can be chemically modified to create affinity membranes. While not directly using this compound, a related concept involves the lithiation of polysulfone and subsequent reaction to introduce chelating groups. These membranes have shown efficacy in the separation of amino acids. This points to the potential of using aminosulfonate-functionalized polymers for creating membranes with specific binding affinities.
Nanoparticle Synthesis and Stabilization: Polyelectrolytes containing sulfonic acid groups, synthesized through the chemical modification of polymers with aminosulfonic acids, have been used as reducing and stabilizing agents for the synthesis of gold and silver nanoparticles. This suggests a potential role for polymers derived from or functionalized with aminosulfonate compounds in nanotechnology.
The incorporation of the N,N-dimethylaminosulfonate ethyl ester group into polymer structures could lead to new materials with tailored properties for applications in separations, catalysis, and biomedical devices.
Cross-Disciplinary Research at the Interface of Chemistry and Other Sciences
The aminosulfonate scaffold, and particularly its sulfonamide derivatives, lies at a fertile intersection of chemistry, biology, and medicine. This has led to a wealth of interdisciplinary research aimed at discovering new therapeutic agents and understanding their mechanisms of action.
Key Areas of Interdisciplinary Focus:
Medicinal Chemistry and Drug Discovery: Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities. They are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate (B1496061) synthetase in the folate synthesis pathway of bacteria. Beyond their antimicrobial use, sulfonamide derivatives have been investigated as anticancer, antihyperglycemic, and anti-inflammatory agents. The structural features of this compound make it a valuable precursor for the synthesis of novel sulfonamide-based drug candidates. ontosight.ai
Chemical Biology: Aminosulfonates and their phosphonate (B1237965) bioisosteres (α-aminophosphonates) are used as chemical probes to study biological systems. They can act as mimics of natural amino acids and inhibitors of various enzymes, providing insights into metabolic pathways and disease mechanisms.
Environmental Science: The persistence and potential environmental impact of sulfonamide-based pharmaceuticals are areas of active research, driving the need for more biodegradable alternatives and advanced water treatment technologies to remove these compounds.
The versatility of the aminosulfonate structure ensures its continued importance in cross-disciplinary research, with this compound and related compounds serving as starting points for the development of new molecules with significant biological and societal impact.
Q & A
Q. What toxicological assessments are critical for this compound in preclinical studies?
- Methodological Answer : Conduct Ames tests for mutagenicity and OECD 414 teratogenicity assays. Monitor NOx emissions during thermal decomposition using FTIR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
